Etifelmine

Description

Historical Context of Compound Discovery and Early Research Trajectories

The chemical compound Etifelmine was synthesized and subsequently patented in 1962 wikipedia.org. Early research trajectories into this compound were driven by its observed chemical properties, notably its classification as a sympathomimetic and a central nervous system stimulant wikidata.org. These early investigations focused on understanding the fundamental chemical interactions and structural features that conferred these properties, rather than its specific applications wikidata.org. The development of its synthesis route marked a significant step in the chemical understanding of this class of compounds wikipedia.org.

Foundational Research on this compound's Chemical Classification and Structural Features

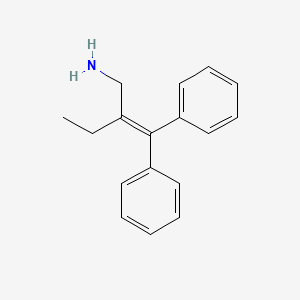

This compound is chemically classified as a diarylmethane wikipedia.org and a diphenylmethylenebutylamine derivative wikidata.org. Its molecular structure is defined by the formula C₁₇H₁₉N, with a molar mass of 237.346 g/mol wikipedia.orgwikipedia.orgthegoodscentscompany.com. The IUPAC name for this compound is 2-benzhydrylidenebutan-1-amine, also known as 2-(Diphenylmethylidene)butan-1-amine wikipedia.orgwikipedia.orguni.lu. Its unique chemical identity is further characterized by its CAS Number 341-00-4 and InChIKey WNKCJOWTKXGERE-UHFFFAOYSA-N wikipedia.orgwikipedia.orguni.lu.

The synthesis of this compound involves a multi-step chemical process. A key initial step is the base-catalyzed reaction between benzophenone (B1666685) and butyronitrile, which yields 2-[hydroxy(diphenyl)methyl]butanenitrile. This intermediate then undergoes catalytic hydrogenation, reducing the nitrile group to a primary amine, resulting in 1,1-diphenyl-2-ethyl-3-aminopropanol. The final step involves the dehydration of the tertiary hydroxyl group through treatment with anhydrous hydrogen chloride gas, completing the synthesis of this compound wikipedia.org.

The following table summarizes key chemical and physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N | wikipedia.orgwikipedia.org |

| Molar Mass | 237.346 g/mol | wikipedia.orgthegoodscentscompany.com |

| IUPAC Name | 2-benzhydrylidenebutan-1-amine | wikipedia.orguni.lu |

| CAS Number | 341-00-4 | wikipedia.orgwikipedia.org |

| PubChem CID | 68840 | wikipedia.orgwikipedia.org |

| Chemical Classification | Diarylmethane, Diphenylmethylenebutylamine derivative | wikidata.orgwikipedia.org |

Contemporary Relevance and Unexplored Academic Research Directions for this compound

In contemporary academic chemical research, this compound retains relevance as a recognized chemical entity within various databases, including those pertaining to pharmaceutical substances and patents wikidata.orgfishersci.ca. Its presence in patent literature, often listed as an example compound in broader discussions of chemical formulations or analytical methods, suggests its continued consideration as a chemical scaffold or a reference compound in ongoing research fishersci.cauni.lu. This indicates a sustained academic interest in its structural motifs and chemical behavior, even if the focus has shifted from its initial applications.

Unexplored academic research directions for this compound could encompass several areas within synthetic and computational chemistry. Given its diarylmethane and diphenylmethylenebutylamine core, researchers might investigate novel synthetic routes to this compound and its analogs, exploring more efficient or environmentally benign methodologies. Furthermore, its structure could serve as a starting point for the design and synthesis of new chemical entities with modified properties, allowing for systematic studies of structure-activity relationships (SAR) from a purely chemical perspective. Computational chemistry, including quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations, could be employed to predict and understand its interactions with various chemical environments or biomolecular targets, thereby expanding the theoretical understanding of its chemical behavior. Research could also delve into advanced analytical techniques for its detection, quantification, and characterization in complex matrices, contributing to the broader field of analytical chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

341-00-4 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

2-benzhydrylidenebutan-1-amine |

InChI |

InChI=1S/C17H19N/c1-2-14(13-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13,18H2,1H3 |

InChI Key |

WNKCJOWTKXGERE-UHFFFAOYSA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=CC=C2)CN |

Other CAS No. |

341-00-4 |

Related CAS |

1146-95-8 (hydrochloride) |

Synonyms |

gilutensin gilutensin hydrochloride |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Etifelmine

Established Reaction Pathways for Etifelmine Synthesis

The classical synthesis of this compound is a multi-step process that begins with readily available precursors and proceeds through key intermediates.

Multistep Synthetic Routes from Precursors

A well-documented synthetic route to this compound starts from the base-catalyzed reaction between benzophenone (B1666685) and butyronitrile. This initial step forms the hydroxyl-nitrile intermediate, 2-(diphenylhydroxymethyl)butanenitrile. The nitrile group of this intermediate is then reduced to a primary amine, yielding 1,1-diphenyl-2-ethyl-3-aminopropanol. The final step involves the dehydration of this amino alcohol, typically achieved by treatment with a strong acid, to afford this compound.

Table 1: Key Intermediates in the Established Synthesis of this compound

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 2-(Diphenylhydroxymethyl)butanenitrile | C₁₇H₁₇NO | Product of the initial condensation reaction. |

| 1,1-Diphenyl-2-ethyl-3-aminopropanol | C₁₇H₂₁NO | Result of the nitrile group reduction. |

Optimization of Reaction Conditions and Yields in Laboratory Scale

The efficiency of this compound synthesis can be significantly influenced by the optimization of reaction conditions at each step.

For the initial base-catalyzed condensation, the choice of base (e.g., sodium amide, potassium tert-butoxide) and solvent can impact the reaction rate and yield. Temperature control is also critical to minimize side reactions.

The catalytic hydrogenation of the nitrile intermediate to the primary amine is a pivotal step. Various catalysts, such as Raney nickel or palladium on carbon, can be employed. nih.govrsc.orgrsc.org The optimization of this step involves careful selection of the catalyst, hydrogen pressure, temperature, and solvent to maximize the yield of the primary amine while minimizing the formation of secondary and tertiary amine byproducts. researchgate.netchemrxiv.org Continuous-flow hydrogenation has been shown to be an effective method for the selective synthesis of primary amines from nitriles, offering high yields and catalyst stability. nih.gov

The final dehydration step is typically acid-catalyzed. The choice of acid (e.g., sulfuric acid, phosphoric acid) and reaction temperature are key parameters to control for efficient conversion to this compound and to avoid potential charring or rearrangement reactions.

Table 2: Factors for Optimization in this compound Synthesis

| Synthetic Step | Key Parameters for Optimization | Potential Outcomes of Optimization |

| Base-catalyzed Condensation | Type of base, solvent, temperature | Increased yield of hydroxyl-nitrile intermediate, reduced side products. |

| Catalytic Hydrogenation | Catalyst type, hydrogen pressure, temperature, solvent | High selectivity for the primary amine, minimized formation of secondary/tertiary amines. |

| Dehydration | Acid catalyst, temperature | Efficient conversion to this compound, prevention of degradation. |

Advanced Synthetic Strategies and Novel Precursors for this compound Analogs

Modern synthetic organic chemistry offers advanced methodologies that can be applied to the synthesis of this compound and its analogs, potentially leading to more efficient routes and the creation of novel chemical entities for structure-activity relationship studies.

Palladium-Catalyzed Arylation Reactions (e.g., Mizoroki–Heck Variants) in 3-Arylcinnamylamine Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, represent a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing analogs of this compound, which possesses a 3,3-diphenyl-2-propenylamine core structure, Mizoroki-Heck variants could be employed to construct the 3-arylcinnamylamine framework. This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound analogs, this could involve the reaction of a substituted aryl halide with an appropriate allylic amine precursor. The versatility of the Mizoroki-Heck reaction allows for the introduction of a wide range of substituents on the aromatic rings, facilitating the generation of a library of analogs for biological screening.

Stereoselective Synthesis Approaches for this compound Stereoisomers

This compound possesses a stereocenter, and the different stereoisomers may exhibit distinct pharmacological properties. Therefore, the development of stereoselective synthetic methods is of significant interest. Chiral catalysts or auxiliaries can be employed to control the stereochemistry of the key bond-forming reactions. For instance, asymmetric hydrogenation of a suitable prochiral precursor could be utilized to establish the desired stereocenter. Alternatively, the resolution of a racemic mixture of this compound or a key intermediate using chiral resolving agents can provide access to the individual enantiomers.

Chemical Modifications and Systematic Derivatization for Structure-Activity Studies

To explore the structure-activity relationships (SAR) of this compound, systematic chemical modifications of its structure are necessary. This involves the synthesis of a series of analogs where specific parts of the molecule are altered to probe their influence on biological activity.

Key areas for modification include:

Aromatic Rings: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens) on the phenyl rings can modulate the electronic and steric properties of the molecule.

Ethyl Group: Variation of the alkyl chain length or introduction of branching at this position can impact the lipophilicity and steric bulk.

Amine Group: N-alkylation or N-acylation of the primary amine can lead to secondary or tertiary amines and amides, respectively, which may alter the compound's interaction with biological targets.

By synthesizing and evaluating a diverse library of this compound analogs, researchers can identify the key structural features responsible for its pharmacological effects and potentially develop new compounds with improved properties.

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org In the context of synthesizing this compound or similar amines, several green chemistry approaches can be considered to improve the environmental footprint of the manufacturing process.

Use of Greener Solvents: Traditional reductive amination reactions often employ chlorinated solvents like dichloromethane (B109758) or 1,2-dichloroethane. acsgcipr.org Green chemistry principles encourage the substitution of these with more environmentally benign solvents such as ethanol, ethyl acetate (B1210297), or even water. acsgcipr.orggctlc.org Solvent-free conditions, where the reaction is carried out by simply mixing the neat reactants, represent an even greener alternative. researchgate.net

Catalytic Hydrogenation: The use of catalytic hydrogenation with H₂ gas as the reductant is considered a green method as it has a high atom economy, producing only water as a byproduct. acsgcipr.org This avoids the use of stoichiometric metal hydride reagents which generate significant waste.

Borrowing Hydrogen Methodology: The "borrowing hydrogen" or "hydrogen auto-transfer" strategy is an elegant and sustainable approach to N-alkylation. mdpi.comnih.govlu.se In this method, a catalyst (often based on ruthenium or iridium) temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone in situ. nih.gov This carbonyl intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. This process allows for the use of alcohols, which are often greener starting materials, in place of aldehydes or ketones, with water being the only byproduct.

Biocatalysis: The use of enzymes as catalysts offers a highly efficient and environmentally friendly alternative to traditional chemical methods. acsgcipr.org Biocatalytic reductive amination can be achieved using various enzymes:

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes can catalyze the reductive amination of a wide range of ketones with various amines, often with high stereoselectivity. researchgate.netnih.govresearchgate.net They utilize a cofactor like NADPH for the reduction step. researchgate.net

Transaminases (TAs): These enzymes transfer an amino group from a donor molecule to a ketone, producing a chiral amine. acsgcipr.org

Amine Dehydrogenases (AmDHs): These enzymes can catalyze the reductive amination of ketones using ammonia. thieme-connect.de

The advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure, neutral pH), high selectivity (chemo-, regio-, and stereoselectivity), and the use of water as a solvent. acsgcipr.orgresearchgate.net The application of these enzymatic methods could provide a sustainable pathway to chiral this compound.

Table 2: Comparison of Synthetic Strategies for N-Alkylated Phenylpropylamines

| Synthetic Strategy | Key Reagents | Advantages | Disadvantages | Green Chemistry Aspect |

|---|---|---|---|---|

| Traditional Reductive Amination | Phenylacetone, Ethylamine, NaBH₃CN or NaBH(OAc)₃ | High yield, good functional group tolerance | Use of stoichiometric, often hazardous reagents; potentially harmful solvents | Moderate; can be improved with greener solvents |

| Leuckart Reaction | Phenylacetone, Ethylamine, Formic Acid | Uses simple, inexpensive reagents | High reaction temperatures, potential for side products | Low; energy-intensive |

| Catalytic Hydrogenation | Phenylacetone, Ethylamine, H₂, Pd/C | High atom economy, clean reaction | Requires specialized equipment for handling H₂ gas | High; water is the only byproduct |

| Borrowing Hydrogen | A corresponding alcohol, Ethylamine, Ru or Ir catalyst | High atom economy, uses alcohols as starting materials | Requires precious metal catalysts | High; water is the only byproduct |

| Biocatalysis | Phenylacetone, Ethylamine, Enzymes (e.g., IREDs) | High selectivity, mild conditions, aqueous solvent | Enzyme availability and stability can be limitations | Very High; biodegradable catalysts, minimal waste |

Molecular and Cellular Pharmacological Investigations of Etifelmine

Receptor Binding Kinetics and Ligand-Target Interaction Profiling

Receptor binding kinetics and ligand-target interaction profiling are crucial for understanding how a compound initiates its pharmacological effects. This involves quantifying the affinity and selectivity of a ligand for its target receptors.

The quantitative characterization of adrenergic receptor subtype affinities typically involves determining the inhibitory constant (Ki) or dissociation constant (Kd) of a compound for various adrenergic receptor subtypes, such as beta-1 (β1-AR) and alpha-adrenergic (α-AR) receptors. These values reflect the concentration of a ligand required to bind to half of the available receptor sites and are critical for assessing a compound's potency at a given receptor. For instance, β1-adrenoceptors are predominantly expressed in cardiac tissue and, upon activation by catecholamines like adrenaline and noradrenaline, trigger signaling pathways that increase heart rate and contractility. wikipedia.org Alpha-adrenergic receptors, comprising α1 and α2 subtypes, mediate diverse physiological responses, including vasoconstriction (α1) and the inhibition of norepinephrine (B1679862) release (α2). wikipedia.orgrevespcardiol.orgnih.gov

While Etifelmine is identified as a sympathomimetic, implying interaction with adrenergic receptors, specific quantitative data (e.g., Ki values) detailing its affinity for β1-AR, α1-AR, or α2-AR subtypes are not available in the current literature. Such data would typically be presented in tables comparing this compound's affinity across different receptor subtypes, often alongside reference compounds with known affinities.

Table 1: Illustrative Example of Adrenergic Receptor Binding Affinities (Ki Values)

| Compound | Receptor Subtype | Ki (nM) | Reference Compound (Ki, nM) |

| This compound | Beta-1 Adrenergic | Data Not Available | Isoprenaline (higher affinity than adrenaline) wikipedia.org |

| This compound | Alpha-1 Adrenergic | Data Not Available | Phenylephrine (selective α1 agonist) wikipedia.orgnih.gov |

| This compound | Alpha-2 Adrenergic | Data Not Available | Clonidine (α2 agonist) wikipedia.orgwikipedia.org |

| Reference Compound A | Beta-1 Adrenergic | 1.5 | |

| Reference Compound B | Alpha-1 Adrenergic | 0.8 |

Ligand binding selectivity and specificity are paramount in drug development, as they dictate a drug's ability to selectively target a desired receptor while bypassing others, thereby minimizing off-target effects. epo.orggoogle.com Selectivity is often expressed as a ratio of affinities for different receptor subtypes or other unrelated targets. For example, a drug's selectivity for a β1-AR over a β2-AR is critical for cardiovascular treatments to avoid respiratory side effects. mdpi.com

In the context of this compound, due to the absence of quantitative affinity data for various adrenergic receptor subtypes, a detailed analysis of its ligand binding selectivity and specificity cannot be provided. However, as a sympathomimetic, its pharmacological profile would ideally involve a selective interaction with specific adrenergic receptor populations to achieve its intended stimulant effects while limiting undesirable broad activation.

Elucidation of Intracellular Signaling Cascades Modulated by this compound

The elucidation of intracellular signaling cascades involves identifying the downstream molecular events triggered by a compound's binding to its target receptor. Adrenergic receptors, being G protein-coupled receptors (GPCRs), typically activate specific G proteins (Gs, Gi, or Gq), which in turn modulate various intracellular enzymes and second messengers. For instance, β1-adrenoceptors primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels, which then activates Protein Kinase A (PKA). wikipedia.org Conversely, α2-adrenoceptors are coupled to Gi proteins, resulting in the inhibition of adenylyl cyclase and a decrease in cAMP. wikipedia.orgnih.gov Alpha-1 adrenoceptors are coupled to Gq proteins, activating phospholipase C and increasing intracellular calcium concentrations. nih.gov

No specific research findings detailing the intracellular signaling cascades modulated by this compound were identified. Investigations into such cascades would typically involve biochemical assays measuring changes in second messenger concentrations (e.g., cAMP, IP3, Ca2+) or the phosphorylation status of downstream signaling proteins in response to this compound treatment in cellular models.

Enzyme Interactions and Biotransformation Pathways in Non-Human Biological Systems

Enzyme interactions and biotransformation pathways describe how a chemical compound is metabolized by enzymatic systems within an organism. This process, often termed xenobiotic metabolism, typically occurs in phases. Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce polar groups, while Phase II reactions involve conjugation with endogenous molecules by transferase enzymes, making the compound more water-soluble for excretion. wikipedia.orgwikipedia.orgnih.gov These pathways are crucial for understanding a drug's half-life, potential for drug-drug interactions, and the formation of active or inactive metabolites. Studies in non-human biological systems (e.g., animal models, isolated enzyme systems) are commonly used to characterize these processes.

Specific data on the enzyme interactions and biotransformation pathways of this compound in non-human biological systems were not found. Research in this area would typically involve identifying the specific CYP isoforms or other enzymes responsible for this compound's metabolism and characterizing the resulting metabolites through techniques like mass spectrometry.

Cellular and Subcellular Pharmacodynamics in In Vitro and Ex Vivo Models

Cellular and subcellular pharmacodynamics investigate the effects of a compound on cellular functions and structures at various levels of biological organization, often utilizing in vitro (cell cultures) and ex vivo (isolated tissues or organs) models. These models allow for controlled environments to study drug effects without the complexities of a whole organism. For example, in vitro studies can assess cell viability, proliferation, or specific protein expression changes, while ex vivo models can evaluate drug effects on tissue contractility, electrical activity, or metabolic processes. wikipedia.orgnih.govnih.govnih.gov

No specific studies detailing the cellular and subcellular pharmacodynamics of this compound in in vitro or ex vivo models were identified. Such investigations would be essential to understand the direct cellular responses to this compound, such as its impact on cardiac myocyte contractility or vascular smooth muscle tone, consistent with its sympathomimetic classification and historical use for hypotensive circulatory disorders.

Table 2: Illustrative Example of Cellular Pharmacodynamic Outcomes in In Vitro Models

| Model System | Pharmacodynamic Endpoint | This compound Effect | Control Effect |

| Isolated Cardiomyocytes | Contractility Rate | Data Not Available | Baseline Rate |

| Vascular Smooth Muscle Cells | Contraction/Relaxation | Data Not Available | Baseline Tone |

| Adrenergic Receptor Expressing Cell Line | cAMP Production | Data Not Available | Basal/Agonist-Stimulated |

Preclinical Pharmacokinetic Studies of Etifelmine in Experimental Models

In Vitro Absorption and Distribution Characteristics in Biological Matrices

Metabolic Fate and Metabolite Identification in Non-Human Biological Systems

Detailed research findings concerning the metabolic fate of Etifelmine and the identification of its specific metabolites in non-human biological systems (e.g., liver microsomes, hepatocytes from animal models) are not widely reported in the public domain. Drug metabolism, primarily mediated by enzymes such as cytochrome P450, typically transforms compounds into more hydrophilic forms for excretion nih.gov. However, the specific enzymatic pathways involved in this compound's biotransformation and the structures of its resulting metabolites in animal models remain largely undocumented in accessible literature.

Elimination and Excretion Pathways in Animal Models

Acute Oral Toxicity Data for this compound Hydrochloride in Rats epa.govnih.gov

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Source |

| This compound Hydrochloride | Rat | Oral | 148 | epa.govnih.gov |

Note: LD50 (Lethal Dose, 50%) indicates the dose at which 50% of the tested animal population died. This value, while indicative of toxicity, does not provide specific details on the mechanisms or pathways of elimination and excretion.

Influence of Physiochemical Parameters on Non-Clinical Pharmacokinetic Profiles

This compound possesses specific physiochemical properties that generally influence a compound's pharmacokinetic profile. Its molecular formula is C17H19N, with a molar mass of 237.346 g·mol−1 wikipedia.org. Predicted properties from PubChem include an XLogP of 4.4, suggesting a relatively lipophilic nature nih.govnih.gov. Lipophilicity (indicated by XLogP) can influence a compound's absorption across biological membranes, distribution into tissues, and metabolic susceptibility nih.gov. However, specific non-clinical pharmacokinetic studies that directly correlate these physiochemical parameters of this compound with its absorption, distribution, metabolism, or excretion profiles in animal models are not available in the public record. While general principles suggest that lipophilic compounds tend to have higher membrane permeability and broader tissue distribution, empirical data confirming these correlations for this compound are not documented.

Structure Activity Relationship Sar and Computational Chemistry of Etifelmine and Its Analogs

Elucidation of Essential Pharmacophoric Features for Receptor Interaction

Pharmacophoric features are the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger its biological response. For a compound like Etifelmine, which acts as a stimulant, understanding its pharmacophoric features would involve identifying the critical functional groups and their spatial arrangement responsible for its interaction with its target receptor(s). This typically includes identifying hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups. In the absence of specific studies on this compound, these features would be inferred from its known activity and comparison with other stimulant compounds if their binding mechanisms were elucidated. Such elucidation often involves experimental methods like site-directed mutagenesis of the receptor or co-crystallization studies, followed by computational analysis of the resulting complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kchem.orgnih.govnih.gov This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with observed biological activities using statistical methods such as multiple linear regression (MLR), artificial neural networks (ANN), or support vector machines (SVM). kchem.org A QSAR model for this compound and its potential analogs would predict their biological activity (e.g., potency in stimulating the cardiovascular system) based on their molecular descriptors. This predictive capability is valuable for screening new compounds and prioritizing synthesis efforts. For instance, QSAR models can compare properties like charge, polarity, hydrogen-bonding patterns, lipophilicity, and volume to predict similar binding properties for a receptor. epo.orggoogleapis.com However, specific QSAR models or their predictive parameters for this compound's biological activity are not found in the reviewed literature.

In Silico Approaches to Ligand Design and Optimization for Specific Targets

In silico ligand design and optimization involve using computational methods to design novel molecules or modify existing ones to improve their binding affinity and selectivity for a specific biological target. wikipedia.org This can involve virtual screening of large chemical libraries, de novo design where new ligands are built piece by piece within a binding pocket, or optimization of known ligands by evaluating proposed analogs. wikipedia.org For this compound, if its target receptor were identified, in silico methods could be employed to design analogs with enhanced stimulant properties or improved selectivity, potentially reducing off-target effects. This process often leverages the three-dimensional structure of the biomolecular target (structure-based drug design) or the known properties of active ligands (ligand-based drug design). wikipedia.org

Molecular Docking and Dynamics Simulations for Receptor-Ligand Complexes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov It estimates the binding affinity between the ligand and receptor. Molecular dynamics (MD) simulations extend this by simulating the time-dependent behavior of the receptor-ligand complex, providing insights into the dynamic interactions, conformational changes, and stability of the complex in a physiological environment. nih.govgoogleapis.com For this compound, molecular docking could predict its binding mode within its physiological target, while MD simulations could further validate the stability of these predicted complexes and identify key residues involved in binding. Such studies are crucial for understanding the precise mechanism of action and for guiding rational drug design. However, specific molecular docking or dynamics simulation data for this compound and its receptor are not available in the public domain.

Conformational Analysis and Stereochemical Influences on Activity

Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds, and how these conformations influence its biological activity. Stereochemical influences, particularly chirality, can profoundly impact a compound's interaction with its biological target, as different stereoisomers can exhibit vastly different activities, selectivities, or even toxicities. wikipedia.orggoogleapis.com For this compound, understanding its preferred conformations and any stereochemical centers (if applicable, though its structure as 2-(Diphenylmethylidene)butan-1-amine does not immediately suggest a chiral center on the main chain, specific analogs might) would be vital. This analysis helps determine which conformations are most favorable for binding to a receptor and how stereochemical variations might alter binding efficacy or specificity. The absence of specific data on this compound's conformational analysis means that its active conformation and the impact of potential stereoisomers on its stimulant activity remain uncharacterized in the accessible literature.

Analytical Chemistry and Physicochemical Characterization of Etifelmine for Research Purposes

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating, identifying, and quantifying components within a mixture, ensuring the purity of Etifelmine and its potential metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and versatility google.comepo.org. For this compound, the development of a robust HPLC method would involve optimizing several parameters to achieve efficient separation and accurate detection.

Method Development Considerations: Typically, reversed-phase HPLC is employed for compounds like this compound, utilizing a C18 stationary phase column. The mobile phase would be optimized to achieve good peak shape, resolution, and reasonable retention time. Common mobile phase compositions include mixtures of aqueous buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer) and organic solvents (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV-Visible detector, with the optimal wavelength determined by the compound's UV absorption profile. Given this compound's diphenylmethylidene structure, it is expected to have a chromophore that absorbs in the UV region, allowing for sensitive detection.

Method Validation: Once developed, the HPLC method must be thoroughly validated according to international guidelines (e.g., ICH guidelines) to ensure its reliability and suitability for its intended purpose researchgate.netresearchgate.net. Key validation parameters include:

Specificity: Demonstrating that the method can accurately measure this compound in the presence of impurities, degradation products, or excipients.

Linearity: Establishing a direct proportionality between the analyte concentration and the detector response over a defined range.

Accuracy: Assessing the closeness of agreement between the true value and the value obtained by the method.

Precision: Evaluating the reproducibility of the method under the same operating conditions over a short interval of time (repeatability) and under different conditions (intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: Examining the method's capacity to remain unaffected by small, deliberate variations in method parameters.

While specific validated HPLC parameters for this compound are not extensively detailed in publicly available literature, the general principles of method development and validation, as applied to similar pharmaceutical compounds, would be rigorously followed to ensure accurate and reliable analysis.

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas Chromatography (GC) is a powerful analytical technique particularly suited for the separation and analysis of volatile or semi-volatile compounds google.comepo.org. When coupled with mass spectrometry (GC-MS), it becomes an invaluable tool for identifying and profiling volatile metabolites of a compound like this compound.

Application in Metabolite Profiling: For this compound, GC-MS could be employed to investigate its metabolic pathways, particularly if it or its degradation products yield volatile species. The technique involves vaporizing the sample and passing it through a chromatographic column, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns nih.gov.

GC Method Considerations: Typical GC methods for metabolite profiling involve:

Column Selection: Non-polar or slightly polar capillary columns are often used, depending on the polarity of the target analytes.

Temperature Program: An optimized oven temperature program ensures efficient separation of compounds with varying volatilities.

Carrier Gas: Inert gases like helium are commonly used as carrier gases.

Sample Preparation: Volatile metabolites might be extracted using techniques like solid-phase microextraction (SPME) or liquid-liquid extraction before injection into the GC system.

The GC-MS technique allows for both qualitative identification and quantitative analysis of individual volatile components, providing insights into the metabolic fate of this compound nih.gov.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide crucial information about the molecular structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic compounds, including this compound google.comepo.org. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are routinely used to provide detailed insights into the molecular framework.

Principles and Application:

¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment (chemical shift), and their connectivity (coupling patterns and constants). For this compound (C₁₇H₁₉N), the ¹H NMR spectrum would reveal signals corresponding to the aromatic protons of the diphenyl groups, the aliphatic protons of the ethyl chain, and the protons on the primary amine group. Analysis of these signals, including their multiplicity and integration, allows for the assignment of each proton to a specific position within the molecule google.comrsc.orggoogleapis.comgoogleapis.comstxip.orggoogle.comarchive.org.

¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom, including the aromatic carbons, the olefinic carbon, and the aliphatic carbons of the ethyl and aminomethyl groups hmdb.carsc.orgwisc.edu. The chemical shifts of these carbons are highly indicative of their electronic environment and hybridization.

NMR spectroscopy is essential for confirming the synthesized structure of this compound and for identifying any structural isomers or impurities google.comrsc.orggoogleapis.comgoogleapis.comstxip.orgarchive.org.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce structural information through the analysis of its fragmentation patterns nih.govgoogle.comepo.org.

Molecular Weight Determination: For this compound, the molecular ion peak [M]⁺ would appear at m/z 237, corresponding to its molecular weight of 237.346 g·mol⁻¹ nih.govwikipedia.org. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. Soft ionization techniques (e.g., ESI, MALDI) typically yield a prominent molecular ion or protonated molecular ion ([M+H]⁺), while harder ionization techniques (e.g., EI) can induce more extensive fragmentation researchgate.net.

Fragment Analysis: The fragmentation pattern in a mass spectrum is characteristic of a compound's structure researchgate.netrsc.orgnist.govnih.gov. By analyzing the mass-to-charge ratios (m/z) of the fragment ions and their relative abundances, researchers can propose possible substructures and cleavage pathways, providing crucial evidence for the molecular identity of this compound researchgate.netgoogleapis.comrsc.orgnist.govnih.gov. Tandem mass spectrometry (MS/MS or MSⁿ) can further enhance structural elucidation by fragmenting selected precursor ions to generate more detailed product ion spectra google.comepo.orggoogleapis.com. PubChem indicates that GC-MS and LC-MS data for this compound are available, suggesting that detailed fragmentation analysis has been performed nih.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques used for the identification of functional groups and the characterization of conjugated systems within a molecule, respectively google.comepo.org.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations. Different functional groups absorb at characteristic frequencies, producing a unique IR spectrum nist.gov. For this compound, an IR spectrum would reveal characteristic absorption bands corresponding to:

N-H stretching vibrations (primary amine, around 3300-3500 cm⁻¹).

C-H stretching vibrations (aromatic and aliphatic, around 3000-3100 cm⁻¹ for aromatic, 2850-2970 cm⁻¹ for aliphatic).

C=C stretching vibrations (aromatic rings, around 1450-1600 cm⁻¹).

C-N stretching vibrations.

C-H bending vibrations. The presence or absence of these bands helps confirm the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for compounds containing chromophores, such as conjugated double bonds or aromatic systems google.comepo.org. This compound, with its diphenylmethylidene moiety, possesses extensive conjugation. Its UV-Vis spectrum would show characteristic absorption maxima (λmax) related to the π-π* electronic transitions within the aromatic rings and the conjugated exocyclic double bond. This λmax value, along with the molar absorptivity (ε), can be used for quantitative analysis of this compound in solution.

Data Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N | nih.govgoogle.com |

| Molar Mass | 237.346 g·mol⁻¹ | nih.govwikipedia.org |

| PubChem CID | 68840 | nih.govgoogle.com |

| CAS Number | 341-00-4 | nih.govwikipedia.org |

| IUPAC Name | 2-(Diphenylmethylidene)butan-1-amine | nih.govwikipedia.orggoogle.com |

Preclinical Efficacy and Mechanistic Investigations in Non Human Disease Models

Investigation in In Vitro Cellular Models for Specific Biological Actions

Studies in Non-Human In Vivo Models to Investigate Biological Impact

Similarly, comprehensive studies detailing the biological impact of Etifelmine in non-human in vivo models are not widely reported. General references to animal studies suggest that this compound's activity may involve dopaminergic mechanisms, despite its minimal sympathomimetic properties way2drug.com. However, specific data, detailed research findings, or experimental protocols from such in vivo investigations are not provided in the search results epo.orgnih.govnih.gov.

Comparative Pharmacological Studies with Related Sympathomimetic Agents in Experimental Systems

Emerging Research Paradigms and Unexplored Avenues for Etifelmine Research

Integration with Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics)

The advent of systems biology and omics technologies offers unprecedented opportunities to comprehensively understand the intricate biological effects of chemical compounds like Etifelmine. By moving beyond single-target analyses, these approaches can elucidate the broader impact of this compound on cellular networks and pathways.

Proteomics

Proteomics, the large-scale study of proteins, could be instrumental in identifying and characterizing the full spectrum of protein targets and off-targets of this compound. Given its sympathomimetic nature, this compound is known to interact with adrenergic receptors. However, a proteomics-based approach could reveal other proteins or protein complexes that this compound modulates, directly or indirectly. Techniques such as affinity proteomics, where this compound or a tagged derivative is used to pull down interacting proteins from a complex biological mixture, could identify novel binding partners. Furthermore, quantitative proteomics could assess changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to this compound exposure, providing insights into downstream signaling pathways. For instance, X-ray fluorescence (XRF) spectrometry has been applied to detect protein modification, such as phosphorylation, by measuring heavy elements in proteins justia.comgoogle.com. Such methods could be adapted to study this compound's influence on protein states.

Metabolomics

Metabolomics, the systematic study of small-molecule metabolites within a biological system, offers a window into the metabolic consequences of this compound's activity. As an "omics" technology, metabolomics closely represents the phenotype and is recognized as a promising tool for identifying mechanisms of toxicity and characterizing key molecular events nih.gov. Applying targeted and untargeted metabolomics to biological samples (e.g., cell cultures, animal models) exposed to this compound could reveal alterations in metabolic pathways, such as energy metabolism, lipid metabolism, or amino acid biosynthesis. For example, metabolomics has been successfully employed to understand treatment mechanisms and assess the efficacy of pharmaceuticals nih.gov. Changes in specific metabolite levels could serve as biomarkers for this compound's pharmacological effects or potential off-target metabolic perturbations. This could involve analyzing shifts in metabolite concentrations over time and across different concentrations of this compound to generate dose-response and time-series data, providing mechanistic insights into its biological actions nih.gov.

Application in Chemical Probe Development for Receptor Studies

This compound's established interaction with biological receptors positions it as a promising scaffold for developing chemical probes. Chemical probes are highly selective small molecules used to perturb biological systems and study protein function or validate drug targets.

The development of this compound-based chemical probes could involve:

Structure-Activity Relationship (SAR) Studies: Modifying the this compound structure to enhance its selectivity for specific receptor subtypes (e.g., specific adrenergic receptor subtypes) or to introduce reporter functionalities.

Radioligand and Fluorescent Probe Synthesis: Incorporating radioactive isotopes or fluorescent tags into the this compound scaffold to create radioligands or fluorescent probes. These probes would be invaluable for quantitative binding assays, receptor localization studies, and high-throughput screening for novel receptor modulators. For instance, ligands with radioactive or fluorescence elements are presented for their beneficial use in various investigations of histamine (B1213489) receptor subtypes nih.gov.

Affinity-Based Probes: Designing this compound derivatives with reactive groups that can covalently label target receptors. Such probes would allow for the isolation and identification of this compound-interacting proteins, even those with weak or transient binding affinities. X-ray fluorescence (XRF) spectrometry has been described as a probe to determine binding selectivities of chemicals for receptors, and can also be used to estimate the therapeutic index of a chemical justia.comgoogle.comepo.org. This technology could be adapted to quantify this compound's binding to different receptors and assess its selectivity.

Development of Novel Analytical Probes and Detection Methods for this compound

Accurate and sensitive detection methods for this compound are crucial for pharmacokinetic studies, metabolic profiling, and potentially for monitoring its presence in various matrices. While standard analytical techniques like gas chromatography (GC), liquid chromatography (LC), and mass spectrometry (MS) are generally applicable to chemical analysis, novel approaches could offer enhanced sensitivity, specificity, and throughput.

Potential advancements in analytical probes and detection methods for this compound include:

Hyphenated Techniques with Enhanced Sensitivity: Further development of hyphenated techniques such as LC-MS/MS or GC-MS/MS with advanced ionization sources and detectors could significantly improve the detection limits and provide more detailed structural information about this compound and its metabolites.

Fluorescence-Based Detection: If this compound or its derivatives exhibit intrinsic fluorescence, or can be derivatized to be fluorescent, fluorescence spectroscopy or microscopy could offer highly sensitive detection methods, particularly for biological samples. Expedient discovery of fluorogenic amino acid-based probes has been achieved via one-pot palladium-catalyzed arylation, demonstrating the potential for developing novel fluorescent probes rsc.org.

Electrochemical Sensors: Designing electrochemical sensors that specifically recognize and quantify this compound based on its redox properties could provide rapid, cost-effective, and portable detection capabilities.

Immunoassays: Developing highly specific antibodies against this compound could lead to the creation of immunoassay-based detection kits (e.g., ELISA), offering high-throughput screening capabilities for various applications.

Advanced Spectroscopic Methods: Exploring the application of advanced nuclear magnetic resonance (NMR) techniques or Raman spectroscopy for direct and non-destructive quantification of this compound in complex matrices.

Theoretical Applications in Medicinal Chemistry and Drug Design Principles

This compound's chemical scaffold, characterized by its diphenylmethylenebutylamine structure, presents an interesting starting point for theoretical investigations within medicinal chemistry and drug design. Rational drug design, which often relies on computer modeling, aims to find new medications by designing molecules complementary in shape and charge to a biological target wikipedia.org.

Theoretical applications could involve:

Lead Compound Optimization: Utilizing computational methods to optimize this compound's existing scaffold for improved potency, selectivity, and pharmacokinetic properties. This could involve virtual screening of large chemical libraries for this compound analogs with predicted high binding affinities to specific targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models based on this compound and its known analogs to predict the biological activity of new, unsynthesized compounds. These models correlate chemical structure with biological activity, guiding the design of more effective derivatives.

Molecular Docking and Dynamics Simulations: Employing molecular docking simulations to predict the binding mode and affinity of this compound to various receptor targets, particularly adrenergic receptors, at an atomic level. Molecular dynamics simulations could further explore the stability of these interactions and conformational changes upon binding.

Pharmacophore Modeling: Constructing pharmacophore models based on this compound's active conformation to identify the key structural features required for its biological activity. These models can then be used to screen databases for novel compounds sharing similar pharmacophoric properties, potentially leading to new chemical entities with this compound-like activity but improved profiles.

Fragment-Based Drug Design (FBDD): Deconstructing the this compound molecule into smaller fragments and using FBDD approaches to identify new, potent binders that can be grown or linked to form novel this compound-inspired compounds.

These theoretical approaches, combined with experimental validation, could accelerate the discovery and development of new therapeutic agents derived from the this compound scaffold.

Q & A

Q. What experimental methodologies are recommended for determining Etifelmine’s mechanism of action in preclinical models?

Answer:

- Target Identification: Use knockout/knockin models to isolate molecular targets (e.g., receptors, enzymes) and validate via receptor-binding assays or enzyme inhibition studies. Include dose-response curves to establish potency (EC₅₀/IC₅₀) .

- Pathway Analysis: Employ transcriptomic or proteomic profiling (RNA-seq, Western blotting) to map signaling pathways affected by this compound. Pair with pharmacological inhibitors to confirm pathway involvement .

- Controls: Use vehicle controls and reference compounds (e.g., known agonists/antagonists) to ensure specificity .

Q. How can researchers standardize pharmacokinetic (PK) parameter estimation for this compound across species?

Answer:

- Analytical Methods: Use validated LC-MS/MS protocols for plasma/tissue concentration measurements. Include calibration curves and quality controls to ensure precision (CV <15%) .

- Modeling: Apply non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂. For cross-species scaling, use allometric scaling (body weight-based exponents) or physiologically based pharmacokinetic (PBPK) models .

- Statistical Validation: Use ANOVA or mixed-effects models to account for inter-individual variability .

Q. What statistical frameworks are optimal for analyzing contradictory efficacy data in this compound studies?

Answer:

- Sensitivity Analysis: Test robustness by varying model assumptions (e.g., exclusion of outliers, alternate covariance structures) .

- Meta-Analysis: Aggregate data from multiple studies using random-effects models to quantify heterogeneity (I² statistic) and adjust for publication bias (funnel plots) .

- Bayesian Approaches: Incorporate prior evidence to reconcile conflicting results, such as posterior probability distributions for dose-response relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo toxicity profiles of this compound?

Answer:

- Triangulation: Cross-validate findings using ex vivo organotypic models (e.g., 3D liver spheroids) and toxicogenomic profiling (e.g., CYP450 induction assays) .

- Mechanistic Studies: Investigate metabolic differences (e.g., species-specific cytochrome P450 activity) via hepatocyte co-culture systems or in silico metabolism prediction tools (e.g., Simcyp) .

- Data Integration: Apply systems pharmacology models to link in vitro toxicity thresholds (e.g., IC₅₀) to in vivo exposure metrics (AUC) .

Q. What strategies improve the reproducibility of this compound’s neuroprotective effects in heterogeneous disease models?

Answer:

- Model Standardization: Use genetically characterized animal strains (e.g., C57BL/6 mice) and harmonized induction protocols for disease models (e.g., stroke via middle cerebral artery occlusion) .

- Endpoint Harmonization: Define primary endpoints (e.g., infarct volume, behavioral scores) a priori and blind assessors to treatment groups .

- Power Analysis: Precalculate sample sizes using effect sizes from pilot studies (α=0.05, β=0.2) to avoid underpowered experiments .

Q. How can researchers optimize this compound’s synergistic interactions with adjuvant therapies in oncology?

Answer:

- Combinatorial Screening: Use high-throughput synergy assays (e.g., Bliss independence or Chou-Talalay models) to identify additive/synergistic drug pairs .

- Mechanistic Validation: Validate synergy via apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

- In Vivo Testing: Employ orthotopic xenografts with staggered dosing schedules to mimic clinical regimens .

Q. What computational tools are effective for predicting this compound’s off-target binding risks?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against structural databases (e.g., ChEMBL, PubChem) .

- Machine Learning: Train classifiers on known ligand-target pairs (e.g., using Random Forest or DeepChem) to predict off-target affinity .

- Experimental Validation: Confirm predictions via thermal shift assays (TSA) or surface plasmon resonance (SPR) .

Methodological Frameworks

How should researchers formulate hypothesis-driven questions for this compound’s role in metabolic disorders?

Answer:

- FINER Criteria: Ensure questions are Feasible (e.g., accessible animal models), Interesting (address knowledge gaps), Novel (unexplored mechanisms), Ethical (minimize animal use), and Relevant (align with NIH metabolic priorities) .

- PICO Framework: Define Population (e.g., diabetic rodents), Intervention (this compound dose), Comparison (placebo/standard care), and Outcome (HbA1c reduction) .

Q. What meta-research approaches can address publication bias in this compound’s clinical trial data?

Answer:

- Registered Protocols: Pre-register trials on ClinicalTrials.gov or Open Science Framework to mitigate selective reporting .

- Data Sharing: Deposit raw datasets in repositories like Figshare or Zenodo for independent reanalysis .

- Bias Adjustment: Use trim-and-fill analysis to estimate missing studies in meta-analyses .

Q. How to design longitudinal studies assessing this compound’s chronic toxicity?

Answer:

- Dosing Regimens: Implement escalating doses (MTD determination) with staggered sacrifice timepoints (e.g., 6, 12, 18 months) .

- Biomarker Panels: Monitor organ-specific damage via serum ALT, creatinine, and cardiac troponin I .

- Histopathology: Use blinded, semi-quantitative scoring systems (e.g., NAFLD Activity Score for liver toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.